3-Methylbenzaldehyde
Overview
Description
3-Methylbenzaldehyde, also known as m-tolualdehyde, is an organic compound with the molecular formula C8H8O. It is a derivative of benzaldehyde, where a methyl group is substituted at the meta position of the benzene ring. This compound is characterized by its aromatic odor and is commonly used in the synthesis of various chemicals and pharmaceuticals .
Mechanism of Action
Target of Action
3-Methylbenzaldehyde, also known as M-Tolualdehyde, is a simple aromatic aldehyde that is structurally similar to benzaldehyde . It has been found to exhibit antifungal activity, specifically targeting cellular antioxidation components of fungi . These targets include enzymes such as superoxide dismutases and glutathione reductase, which play crucial roles in maintaining the redox balance within the cell .
Mode of Action
The mode of action of this compound involves disruption of the cellular antioxidation system. The compound can react with nucleophilic sites on these enzymes, leading to their inhibition . This disruption destabilizes the redox homeostasis within the fungal cell, leading to oxidative stress and ultimately cell death .
Biochemical Pathways
The disruption of the antioxidation system by this compound affects several biochemical pathways. For instance, it interferes with the detoxification of reactive oxygen species (ROS), leading to an accumulation of these harmful species within the cell . This can cause damage to various cellular components, including proteins, lipids, and DNA, disrupting normal cellular functions .
Pharmacokinetics
Its metabolism would likely involve oxidation and conjugation reactions, similar to other aromatic aldehydes .
Result of Action
The result of this compound’s action is the inhibition of fungal growth. By disrupting the cellular antioxidation system, it induces oxidative stress within the fungal cell, leading to cell death . This makes it a potential candidate for use as an antifungal agent, either alone or in combination with other antifungal drugs .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its efficacy may be affected by the pH of the environment, as this can influence the compound’s ionization state and hence its reactivity . Additionally, the presence of other substances, such as antioxidants, could potentially interfere with its mode of action .
Biochemical Analysis
Biochemical Properties
It is known that benzaldehydes can participate in various biochemical reactions . They can interact with enzymes and other biomolecules, potentially influencing their function .
Cellular Effects
Benzaldehydes have been shown to disrupt cellular antioxidation systems, effectively inhibiting fungal growth . This suggests that 3-Methylbenzaldehyde may have similar effects on cellular processes.
Molecular Mechanism
The molecular mechanism of this compound is not fully understood. Benzaldehydes are known to undergo various chemical reactions. For instance, they can be hydroxylated to yield methylbenzyl alcohol, which can then be converted to methylbenzoic acid .
Temporal Effects in Laboratory Settings
Like other benzaldehydes, it is likely to be stable under normal conditions .
Metabolic Pathways
Benzaldehydes can be metabolized in the body through oxidation and reduction reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylbenzaldehyde can be synthesized through several methods. One common method involves the oxidation of 3-methylbenzyl alcohol using oxidizing agents such as potassium permanganate or chromium trioxide. Another method includes the Friedel-Crafts acylation of toluene with formyl chloride in the presence of a Lewis acid catalyst like aluminum chloride .
Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic hydrogenation of methyl benzoate. This method is preferred due to its cost-effectiveness and alignment with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions: 3-Methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 3-methylbenzoic acid using strong oxidizing agents.
Reduction: Reduction of this compound yields 3-methylbenzyl alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur, where the aldehyde group directs incoming electrophiles to the meta position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents under acidic conditions.
Major Products Formed:
Oxidation: 3-Methylbenzoic acid.
Reduction: 3-Methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-Methylbenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, fragrances, and other organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Industry: It is used in the production of perfumes and flavoring agents due to its aromatic properties.
Comparison with Similar Compounds
Benzaldehyde: The parent compound, lacking the methyl group.
2-Methylbenzaldehyde: The methyl group is at the ortho position.
4-Methylbenzaldehyde: The methyl group is at the para position.
Uniqueness of 3-Methylbenzaldehyde: this compound is unique due to its specific substitution pattern, which influences its reactivity and the types of products formed in chemical reactions. Its meta position methyl group provides distinct steric and electronic effects compared to its ortho and para counterparts .
Properties
IUPAC Name |
3-methylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O/c1-7-3-2-4-8(5-7)6-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWYEQOVUDKZNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060717 | |
Record name | Benzaldehyde, 3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-Methylbenzaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029637 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Boiling Point |
199 °C, 199.00 °C. @ 760.00 mm Hg | |
Record name | 3-METHYLBENZALDEHYDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7691 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 3-Methylbenzaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029637 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Miscible with ethanol, ethyl ether; very soluble in acetone; soluble in benzene, chloroform | |
Record name | 3-METHYLBENZALDEHYDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7691 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.0189 g/cu cm at 21 °C | |
Record name | 3-METHYLBENZALDEHYDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7691 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
620-23-5 | |
Record name | 3-Methylbenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=620-23-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Methylbenzaldehyde | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620235 | |
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Record name | 3-Methylbenzaldehyde | |
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Record name | 3-Methylbenzaldehyde | |
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Record name | Benzaldehyde, 3-methyl- | |
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Record name | Benzaldehyde, 3-methyl- | |
Source | EPA DSSTox | |
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Record name | m-tolualdehyde | |
Source | European Chemicals Agency (ECHA) | |
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Record name | M-TOLUALDEHYDE | |
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Record name | 3-METHYLBENZALDEHYDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7691 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 3-Methylbenzaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029637 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C | |
Record name | 3-Methylbenzaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029637 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-methylbenzaldehyde?
A1: this compound has a molecular formula of C8H8O and a molecular weight of 120.15 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A2: this compound can be characterized using various spectroscopic techniques, including:* NMR Spectroscopy (1H and 13C): Provides detailed information on the hydrogen and carbon environments within the molecule. []* Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identification and quantification based on its fragmentation pattern and retention time. [, , ]* Infrared Spectroscopy (FTIR): Helps identify functional groups, particularly the characteristic carbonyl (C=O) stretch. [, ]
Q3: Can you describe a concise synthesis pathway for 1- and 3-Methylbenzo[b]naphtho[2,1-d]thiophene using this compound as a precursor?
A3: A regioselective synthesis pathway has been developed utilizing a Suzuki coupling reaction. 1-Benzothiophene-2-boronic acid is reacted with the trifluoromethanesulfonate of either 2-hydroxy-3-methylbenzaldehyde or 2-hydroxy-5-methylbenzaldehyde using a palladium catalyst. The resulting products then undergo a Wittig reaction and subsequent in-situ cyclization to yield the desired 1- and 3-Methylbenzo[b]naphtho[2,1-d]thiophene isomers. This method provides higher yields and improved regioselectivity compared to previous methods. []
Q4: Has this compound been used as a model compound in material science?
A4: Yes, this compound has been employed as a model compound to study the oxidation processes in polymers like poly(2,6-dimethyl-1,4-phenylene oxide). Both thermal and photochemical oxidation studies have been conducted, identifying key degradation products and proposing mechanisms for crosslinking within the polymer. []
Q5: Can this compound participate in reactions catalyzed by metal complexes?
A5: Yes, this compound has been utilized as a substrate in palladium-catalyzed amidocarbonylation reactions. These reactions, typically carried out in ionic liquids, produce N-acyl-α-arylglycines, which are valuable building blocks in pharmaceutical and agrochemical industries. The reaction exhibits varying yields depending on the substituent position and electronic effects of the aromatic aldehyde. []
Q6: Have computational methods been used to study this compound?
A6: Yes, molecular orbital calculations, using basis sets like AM1, STO-3G, and 6-31G, have been used to determine the conformational preferences of this compound. These computations confirmed that the O-cis conformer is slightly more stable than the O-trans conformer in the vapor phase and solution. []
Q7: How do structural modifications of this compound affect its biological activity?
A7: Research on alkylbenzaldehydes, including this compound (m-tolualdehyde), has shown that they act as reversible inhibitors of mushroom tyrosinase. While o-tolualdehyde and m-tolualdehyde display mixed-type inhibition, p-alkylbenzaldehydes exhibit uncompetitive inhibition. The inhibition potency of p-alkylbenzaldehydes is influenced by the size of the alkyl group, with larger alkyl groups generally leading to greater inhibition. []
Q8: Is there evidence of this compound impacting cytochrome P450 activity?
A8: Yes, inhalation studies in rats have shown that this compound inhibits cytochrome P450 (CYP) isozymes, specifically CYP2B1 and 4B1, in the lungs and nasal mucosa. This inhibition may alter the metabolism of other xenobiotics and potentially lead to altered toxicity profiles in co-exposure scenarios. []
Q9: What is known about the potential toxicity of this compound?
A9: While detailed toxicity studies are limited, this compound has been identified as a potential risk factor for sick building syndrome (SBS) symptoms. Elevated indoor concentrations of this compound were associated with an increased risk of SBS symptoms in epidemiological studies conducted in Japan. []
Q10: How is this compound typically measured in environmental samples?
A10: this compound is frequently measured in air samples as part of studies investigating volatile organic compounds (VOCs). A common method involves collecting air samples onto cartridges coated with 2,4-dinitrophenylhydrazine (DNPH). The carbonyls, including this compound, react with DNPH to form stable derivatives that are then analyzed using high-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (MS). [, , ]
Q11: Has this compound been detected in environmental studies?
A11: Yes, this compound has been identified in various environmental studies:* Urban Air Pollution: Detected as a component of motor vehicle emissions, particularly from heavy-duty diesel vehicles. [, ]* Indoor Air Quality: Found in indoor environments, particularly associated with new buildings and building materials. []* Atmospheric Chemistry: Identified as a product of the atmospheric oxidation of aromatic hydrocarbons like m-xylene. [, ]
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